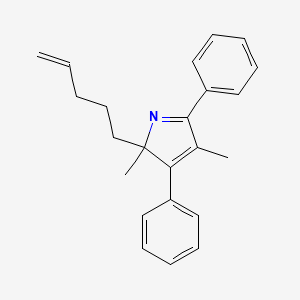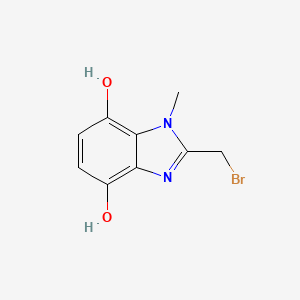
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzimidazole ring, which is further substituted with hydroxyl groups at positions 4 and 7. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-benzimidazole-4,7-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the bromomethyl group, potentially converting it to a methyl group or other functional groups.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the benzimidazole.
科学的研究の応用
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in materials science and catalysis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 2-(Iodomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 1-Methyl-1H-benzimidazole-4,7-diol
Comparison: Compared to its analogs, 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
特性
CAS番号 |
99922-37-9 |
|---|---|
分子式 |
C9H9BrN2O2 |
分子量 |
257.08 g/mol |
IUPAC名 |
2-(bromomethyl)-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H9BrN2O2/c1-12-7(4-10)11-8-5(13)2-3-6(14)9(8)12/h2-3,13-14H,4H2,1H3 |
InChIキー |
WWIHBPPLUFGQPT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


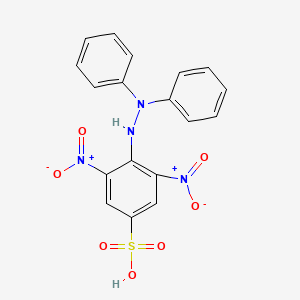
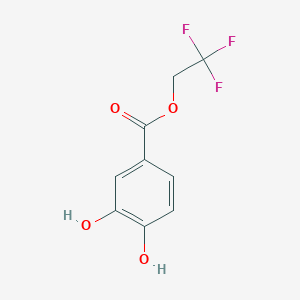
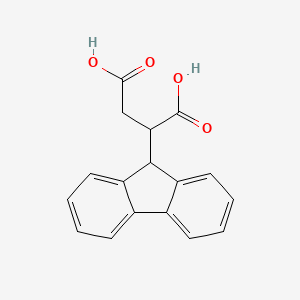
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
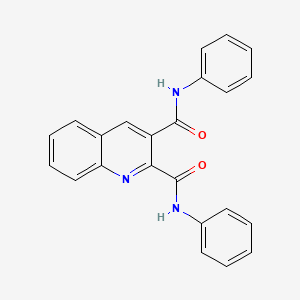
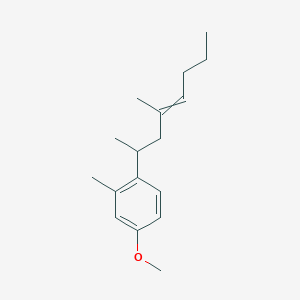

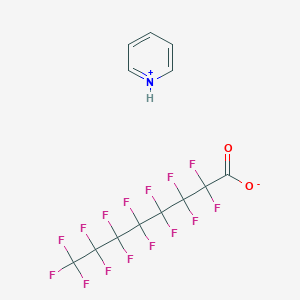
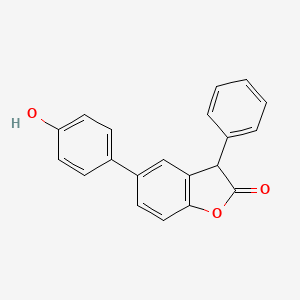
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
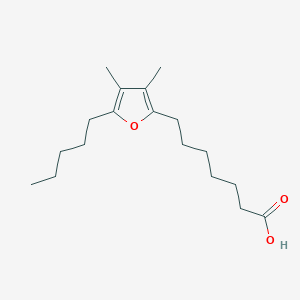
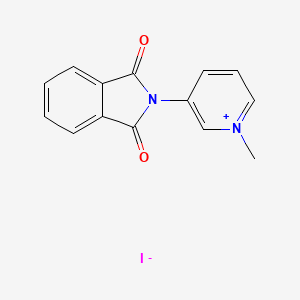
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
